molecular formula C7H4ClN3O B1426614 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 908287-21-8

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B1426614
CAS No.: 908287-21-8
M. Wt: 181.58 g/mol
InChI Key: SEGITDCEHFAQNG-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and an aldehyde group at the 5-position.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde are Janus kinases (JAKs) . JAKs are a type of enzymes that play a crucial role in the JAK-STAT signaling pathway , which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound interacts with its targets by inhibiting the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, thereby affecting the activation of genes through a transcription process .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, the compound’s action on this pathway has therapeutic applications in the treatment of cancer and inflammatory diseases .

Pharmacokinetics

Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the JAK-STAT signaling pathway . This can lead to the treatment of diseases like cancer and inflammatory conditions such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .

Action Environment

Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the condensation of dimethyl malonate with ethyl cyanoacetate, followed by cyclization and chlorination steps. The aldehyde group is introduced through oxidation reactions .

Industrial Production Methods: Industrial production methods for this compound often involve the use of diethyl malonate as a starting material. The process includes a series of reactions such as α-alkylation, cyclization, chlorination, and oxidation to yield the final product. These methods are designed to be operationally simple and environmentally friendly, with high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Comparison: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to the presence of the aldehyde group at the 5-position, which allows for further functionalization and derivatization. This makes it a valuable intermediate in the synthesis of various bioactive compounds, particularly kinase inhibitors .

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-5-4(2-12)1-9-7(5)11-3-10-6/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGITDCEHFAQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718271
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908287-21-8
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (E-2) (2.33 g, 10.0 mmol, 1.0 eq) in anhydrous THF (100 mL) at −78° C. under argon, n-BuLi solution (2.5 M in THF, 8.8 mL, 22.0 mmol, 2.2 eq) is added dropwise (over 10 min). The resulting mixture is stirred at −78° C. for 1 h and then DMF (2.0 g, 11.0 mmol, 1.1 eq) is added dropwise (over 10 min). The mixture is stirred at −78° C. for an additional 30 min and then stirred at RT overnight. The reaction mixture is quenched with H2O (50 mL) and then concentrated in vacuo. The residue is triturated with saturated aqueous NH4Cl solution. The solid is collected by filtration, rinsed with ethyl acetate, and dried in vacuo to afford the product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (E-3).
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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